An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of N-(2,5-Dimethylphenyl)-guanidine
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of N-(2,5-Dimethylphenyl)-guanidine
A Prospective Analysis for Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Guanidine Derivative
In the landscape of drug discovery, the guanidinium group stands out for its unique chemical properties and its presence in a multitude of biologically active compounds.[1][2][3] Its strong basicity and ability to form multiple hydrogen bonds contribute to its role as a versatile pharmacophore.[3] This guide delves into the prospective pharmacokinetic and bioavailability profile of a specific, novel derivative: N-(2,5-Dimethylphenyl)-guanidine.
It is critical to establish at the outset that, as of the writing of this guide, specific experimental data on the pharmacokinetics and bioavailability of N-(2,5-Dimethylphenyl)-guanidine is not publicly available in the peer-reviewed literature. Therefore, this document is structured as a forward-looking, in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a robust framework for investigating this compound, drawing upon established principles of pharmacokinetics and leveraging data from structurally related molecules to predict its behavior and outline a comprehensive research and development plan.
Part 1: Foundational Physicochemical and Structural Considerations
The pharmacokinetic journey of any compound begins with its fundamental physicochemical properties. For N-(2,5-Dimethylphenyl)-guanidine, these properties are dictated by the interplay between the highly basic guanidine headgroup and the lipophilic 2,5-dimethylphenyl moiety.
The Guanidinium Core: A Double-Edged Sword for Bioavailability
The guanidine group is one of the strongest organic bases, with a pKa of its conjugate acid typically around 13.6.[4] This is due to the significant resonance stabilization of the protonated guanidinium cation.
Caption: Protonation of N-(2,5-Dimethylphenyl)-guanidine.
This high basicity implies that at physiological pH (1.2-7.4), N-(2,5-Dimethylphenyl)-guanidine will exist almost exclusively in its protonated, charged form. While this enhances aqueous solubility, it can be a significant barrier to passive diffusion across biological membranes, such as the intestinal epithelium, potentially leading to poor oral bioavailability.
The Lipophilic Moiety: The 2,5-Dimethylphenyl Group
The 2,5-dimethylphenyl group is a non-polar, lipophilic substituent. This will increase the overall lipophilicity of the molecule compared to unsubstituted guanidine, which could enhance membrane partitioning and potentially improve absorption and tissue distribution. However, this effect will be in constant competition with the dominant charge of the guanidinium headgroup.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Implication for Pharmacokinetics |
| pKa | ~13.6 | Predominantly ionized at physiological pH, potentially low passive absorption. |
| LogP | Moderately Lipophilic | The dimethylphenyl group may enhance membrane interaction and tissue distribution. |
| Solubility | High in aqueous media (as the salt) | Favorable for formulation but does not guarantee absorption. |
Part 2: Prospective Pharmacokinetic Profile (ADME)
Based on its structure, we can hypothesize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of N-(2,5-Dimethylphenyl)-guanidine.
Absorption
Oral administration would likely result in low and variable bioavailability due to the high degree of ionization in the gastrointestinal tract. Alternative routes, such as intravenous or topical (depending on the therapeutic indication), may be necessary to achieve therapeutic concentrations. For oral absorption to occur, the compound might rely on carrier-mediated transport mechanisms, a possibility that would require specific investigation.
Distribution
The volume of distribution (Vd) will be influenced by the balance between the hydrophilicity of the guanidinium group and the lipophilicity of the dimethylphenyl group. Guanidine-containing compounds can exhibit a high affinity for tissues.[5] Plasma protein binding is also a factor to consider, with the lipophilic moiety potentially contributing to binding to albumin.
Metabolism
The metabolism of N-(2,5-Dimethylphenyl)-guanidine is anticipated to occur primarily in the liver. Drawing parallels from the metabolism of the structurally similar pesticide N'-(2,4-dimethylphenyl)-N-methylformamidine, which is metabolized to 2,4-dimethylaniline and other derivatives, we can propose a hypothetical metabolic pathway.[6]
Hypothesized Metabolic Pathways:
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Aromatic Hydroxylation: Cytochrome P450 enzymes could hydroxylate the 2,5-dimethylphenyl ring at the vacant positions (3, 4, or 6).
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Oxidation of Methyl Groups: The methyl substituents could undergo oxidation to form hydroxymethyl and subsequently carboxylic acid metabolites.
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Conjugation: The hydroxylated metabolites would likely undergo Phase II conjugation with glucuronic acid or sulfate to facilitate excretion.[7]
Caption: Hypothetical metabolic pathway for N-(2,5-Dimethylphenyl)-guanidine.
Excretion
The primary route of excretion for the parent compound and its more polar metabolites is expected to be renal. A significant portion of the parent drug might be excreted unchanged in the urine, a characteristic seen with other guanidine derivatives like guanfacine.[5]
Part 3: A Roadmap for Experimental Characterization
To move from hypothesis to data, a structured experimental plan is essential. The following protocols outline the necessary steps to define the pharmacokinetic and bioavailability profile of N-(2,5-Dimethylphenyl)-guanidine.
In Vitro ADME Assays
These initial assays provide crucial early data to guide further studies.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
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Objective: To determine the intrinsic clearance of N-(2,5-Dimethylphenyl)-guanidine.
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Materials:
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N-(2,5-Dimethylphenyl)-guanidine
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Pooled liver microsomes (human, rat, mouse)
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NADPH regenerating system
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Phosphate buffer (pH 7.4)
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Control compounds (high and low clearance)
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LC-MS/MS system
-
-
Procedure:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Initiate the reaction by adding N-(2,5-Dimethylphenyl)-guanidine and the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
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The natural logarithm of the percentage of remaining parent compound is plotted against time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).
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In Vivo Pharmacokinetic Studies
Animal models are used to understand the drug's behavior in a whole organism.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol 2: Single-Dose Pharmacokinetic Study in Rodents
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Objective: To determine key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
-
Materials:
-
N-(2,5-Dimethylphenyl)-guanidine formulated for intravenous (IV) and oral (PO) administration.
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Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).
-
Anticoagulant (e.g., EDTA).
-
LC-MS/MS system.
-
-
Procedure:
-
IV Administration: Administer a single IV bolus dose to one cohort of rats.
-
PO Administration: Administer a single oral gavage dose to a second cohort.
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Blood Sampling: Collect blood samples at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
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Plasma Preparation: Centrifuge blood samples to separate plasma.
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Sample Analysis: Quantify the concentration of N-(2,5-Dimethylphenyl)-guanidine in plasma using a validated LC-MS/MS method.
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Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate pharmacokinetic parameters.
-
Calculate oral bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Bioanalytical Method Development
A robust and validated analytical method is the cornerstone of any pharmacokinetic study.
Protocol 3: LC-MS/MS Method Development and Validation
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Objective: To develop a sensitive and specific method for the quantification of N-(2,5-Dimethylphenyl)-guanidine in biological matrices (e.g., plasma, urine).
-
Instrumentation: Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Method Development:
-
Tuning: Infuse the compound to optimize mass spectrometry parameters (e.g., parent and product ions for multiple reaction monitoring - MRM).
-
Chromatography: Develop a chromatographic method (e.g., reversed-phase or HILIC) to achieve good peak shape and separation from matrix components.
-
Sample Preparation: Optimize a sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences and concentrate the analyte.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Part 4: Synthesis and Conclusion
The journey to understanding the pharmacokinetics and bioavailability of N-(2,5-Dimethylphenyl)-guanidine is a systematic process of inquiry. While the existing literature does not provide direct answers, it offers a strong foundation upon which to build a robust investigational plan.
The high basicity of the guanidine core suggests that oral bioavailability may be a challenge, a common hurdle for this class of compounds.[8] However, the lipophilic 2,5-dimethylphenyl substituent may offer some advantages in terms of tissue distribution and metabolic profile.
The experimental protocols outlined in this guide provide a clear and scientifically rigorous path forward. Through a combination of in vitro and in vivo studies, coupled with validated bioanalytical methods, researchers can elucidate the ADME properties of N-(2,5-Dimethylphenyl)-guanidine. This knowledge is not only critical for the development of this specific compound but also contributes to the broader understanding of guanidine derivatives in medicinal chemistry. The synthesis of novel guanidine derivatives continues to be an active area of research for various therapeutic targets.[9][10][11][12]
By following the principles and methodologies detailed herein, drug development professionals can effectively navigate the challenges of characterizing a novel chemical entity and unlock its therapeutic potential.
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Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021). ACS Publications. [Link]
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